Dansyl-D-Ala-Gly

Neutral Endopeptidase Fluorogenic Substrate FRET Assay

Dansyl-D-Ala-Gly, most commonly utilized as the extended fluorogenic peptide Dansyl-D-Ala-Gly-Phe(pNO2)-Gly (DAGNPG; CAS 83960-27-4), is a synthetic dansyl-labeled substrate designed for the quantitative detection of neutral endopeptidase (NEP; neprilysin; EC 3.4.24.11) activity. The compound exploits intramolecular fluorescence resonance energy transfer (FRET) quenching: the N-terminal dansyl fluorophore (Ex/Em ≈ 342/562 nm) is quenched by the p-nitrophenylalanine residue until enzymatic cleavage at the Gly-Phe(pNO2) bond liberates the dansyl-containing fragment, producing a measurable fluorescence increase.

Molecular Formula C17H21N3O5S
Molecular Weight 379.4 g/mol
Cat. No. B13838058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-D-Ala-Gly
Molecular FormulaC17H21N3O5S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
InChIInChI=1S/C17H21N3O5S/c1-11(17(23)18-10-16(21)22)19-26(24,25)15-9-5-6-12-13(15)7-4-8-14(12)20(2)3/h4-9,11,19H,10H2,1-3H3,(H,18,23)(H,21,22)/t11-/m1/s1
InChIKeyIKCPKYTWSUFCRD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-D-Ala-Gly Peptide: Fluorogenic NEP Substrate for Quantitative Protease Assays


Dansyl-D-Ala-Gly, most commonly utilized as the extended fluorogenic peptide Dansyl-D-Ala-Gly-Phe(pNO2)-Gly (DAGNPG; CAS 83960-27-4), is a synthetic dansyl-labeled substrate designed for the quantitative detection of neutral endopeptidase (NEP; neprilysin; EC 3.4.24.11) activity [1]. The compound exploits intramolecular fluorescence resonance energy transfer (FRET) quenching: the N-terminal dansyl fluorophore (Ex/Em ≈ 342/562 nm) is quenched by the p-nitrophenylalanine residue until enzymatic cleavage at the Gly-Phe(pNO2) bond liberates the dansyl-containing fragment, producing a measurable fluorescence increase [2]. This mechanism enables continuous, real-time kinetic monitoring of NEP activity in biochemical and pharmacological studies.

Dansyl-D-Ala-Gly Assays: Why Unlabeled or Generic Fluorogenic Substrates Cannot Substitute


Generic substitution of Dansyl-D-Ala-Gly-based substrates with unlabeled dipeptides or alternative fluorogenic NEP substrates (e.g., Suc-Ala-Ala-Phe-AMC) is not analytically equivalent due to fundamental differences in detection mechanism, enzyme selectivity profile, and kinetic parameters. Unlabeled D-Ala-Gly lacks the dansyl fluorophore entirely, precluding fluorescence-based detection and forcing reliance on less sensitive, discontinuous chromatographic methods [1]. Meanwhile, the widely used AMC-based substrate Suc-Ala-Ala-Phe-AMC is hydrolyzed by multiple proteases including chymotrypsin and the 20S proteasome, whereas DAGNPG exhibits a narrower selectivity profile with defined susceptibility only to NEP and, to a lesser extent, angiotensin-converting enzyme (ACE) . The following quantitative evidence demonstrates precisely where DAGNPG diverges from its closest structural and functional analogs in affinity, selectivity, and sensitivity—parameters that directly impact assay reproducibility, inhibitor screening fidelity, and cross-laboratory data comparability.

Quantitative Differentiation of Dansyl-D-Ala-Gly Substrates from NEP Substrate Analogs


DAGNPG vs. DGNPA: Direct Affinity and Sensitivity Comparison in NEP Assays

The commercially available substrate Dansyl-D-Ala-Gly-Phe(pNO2)-Gly (DAGNPG) served as the precursor for the rationally designed analog Dns-Gly-(p-NO2)Phe-βAla (DGNPA). In a direct head-to-head comparison, DGNPA demonstrated a 17.8% lower Km (37 μM vs. 45 μM), indicating improved enzyme affinity, and a 10.8% higher Vmax (0.72 vs. 0.65 μmol/min/mg protein), translating to superior catalytic efficiency [1]. Critically, DGNPA eliminated the residual ACE susceptibility inherent to DAGNPG by replacing Gly4 with β-alanine and deleting D-Ala2, thereby increasing quenching efficiency and overall assay sensitivity [1]. This evidence establishes that while DAGNPG remains the validated benchmark for NEP assays, users prioritizing maximal selectivity and sensitivity should consider the DGNPA analog.

Neutral Endopeptidase Fluorogenic Substrate FRET Assay

Differential Selectivity Profile: DAGNPG vs. Suc-Ala-Ala-Phe-AMC

When selecting a fluorogenic substrate for NEP activity measurement, the breadth of off-target protease recognition critically impacts data interpretation. DAGNPG is cleaved principally by NEP and, to a minor extent, by angiotensin-converting enzyme (ACE), while Suc-Ala-Ala-Phe-AMC is hydrolyzed by a broader spectrum of enzymes including chymotrypsin, thermolysin, and the 20S proteasome [1]. In HEK293 cell expression studies, mouse NEP2 (a related metalloprotease) cleaved Suc-Ala-Ala-Phe-AMC but did not hydrolyze DAGNPG, demonstrating that DAGNPG offers superior discrimination between closely related neprilysin family members [1]. This narrower substrate specificity reduces the necessity for inhibitor-based background subtraction (e.g., phosphoramidon controls) and minimizes false-positive signals in complex biological matrices.

Neprilysin Protease Selectivity Fluorogenic Assay

Resistance to Aminopeptidase Degradation: DAGNPG vs. Unprotected Enkephalin Analogs

A critical design feature distinguishing DAGNPG from native enkephalin sequences is its complete resistance to aminopeptidase and dipeptidylaminopeptidase cleavage. The N-terminal dansyl group and D-Ala residue block aminopeptidase attack, while the C-terminal p-nitrophenylalanine-glycine motif prevents carboxypeptidase degradation [1]. In contrast, unprotected Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is rapidly hydrolyzed by multiple CNS peptidases including aminopeptidases, generating a mixture of degradation products that confound kinetic analysis [1]. This engineered stability ensures that fluorescence signal changes originate exclusively from the intended Gly-Phe(pNO2) bond cleavage, enabling precise kinetic parameter determination.

Peptidase Resistance Substrate Stability NEP Assay

FRET Detection Sensitivity: Dansyl-Labeled vs. Unlabeled Chromatographic Detection

The dansyl/nitrophenyl FRET pair in DAGNPG enables continuous fluorescence monitoring with a signal increase upon cleavage, whereas unlabeled dipeptides (e.g., D-Ala-Gly) require discontinuous, post-reaction derivatization or chromatographic separation for quantification. In comparative studies of collagenase substrates, dansyl-labeled peptides enabled detection of subnanogram enzyme levels via thin-layer chromatography, while unlabeled analogs required significantly higher enzyme loading [1]. For NEP assays specifically, the fluorescence increase at 562 nm upon DAGNPG cleavage provides real-time kinetic readout compatible with 96-well microplate formats and automated fluorescence plate readers, facilitating high-throughput inhibitor screening [2].

Fluorescence Detection Assay Sensitivity FRET

Optimal Use Cases for Dansyl-D-Ala-Gly Substrates in NEP Research and Inhibitor Screening


Quantitative NEP Activity Measurement in Tissue Homogenates and Cell Lysates

DAGNPG is the established fluorogenic substrate for quantifying neutral endopeptidase (NEP; neprilysin) activity in complex biological matrices including brain, kidney, and cell culture lysates. The assay requires minimal sample preparation: incubate 5–100 μg protein with 50 μM DAGNPG in Tris-HCl buffer (pH 7.4) at 37°C and monitor fluorescence increase at 342/562 nm [1]. For specificity control, parallel incubations containing 10 μM phosphoramidon (a selective NEP inhibitor) enable subtraction of non-NEP background signal [2]. The linear dynamic range spans sub-nanomolar to micromolar NEP concentrations, with detection limits sufficient for rodent brain regional mapping studies [1].

High-Throughput Screening for NEP Inhibitor Discovery

The continuous fluorescence readout of DAGNPG cleavage makes it compatible with automated 96- and 384-well microplate formats for high-throughput screening (HTS) of NEP inhibitor libraries. The assay can be miniaturized to ≤100 μL final volume with Z'-factor values >0.7, meeting industry standards for robust HTS campaigns [1]. IC50 determinations for reference inhibitors (e.g., thiorphan, phosphoramidon) are reproducible across multiple laboratories, with thiorphan exhibiting IC50 ≈ 4 nM against recombinant human NEP using DAGNPG as substrate [2]. This substrate is particularly suited for screening natural product extracts and synthetic compound libraries targeting NEP for cardiovascular and Alzheimer's disease indications.

Alzheimer's Disease Research: NEP-Mediated Amyloid-β Degradation Studies

Neprilysin is the primary amyloid-β (Aβ) degrading enzyme in the brain, and DAGNPG activity assays are widely used to correlate NEP function with Aβ pathology in Alzheimer's disease models. In transgenic mouse studies, hippocampal NEP activity measured via DAGNPG cleavage correlates inversely with Aβ plaque burden (p<0.05, n=8 mice per group), validating NEP as a therapeutic target [1]. The substrate is also employed to evaluate the effects of ACE inhibitors (e.g., captopril, enalapril) on NEP activity, as chronic ACE inhibition may indirectly modulate Aβ metabolism through cross-talk with NEP pathways [2].

Cardiovascular Pharmacology: Atrial Natriuretic Peptide Degradation Pathway Analysis

NEP degrades atrial natriuretic peptide (ANF/ANP), a key vasodilator involved in blood pressure regulation, and DAGNPG serves as a synthetic surrogate for measuring NEP activity in cardiovascular tissues [1]. The assay is employed to assess NEP inhibitor potency in human kidney microsomes and to correlate enzyme inhibition with ANF half-life extension in preclinical models. Given the clinical approval of NEP inhibitors (e.g., sacubitril) for heart failure, DAGNPG-based assays remain essential for characterizing next-generation NEP inhibitors and evaluating potential drug-drug interactions with concomitant ACE inhibitor therapy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dansyl-D-Ala-Gly

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.